Human Pharmacokinetics vs. Cyclophosphamide
In human pharmacokinetic studies, isophosphamide (IP) demonstrates a terminal half-life of 15.2 hours, which is twice that reported for cyclophosphamide (CP) [1]. The fraction of drug metabolized is 49% for IP compared to 88% for CP, indicating significantly slower metabolic activation [1]. Renal clearance of IP (21.3 ml/min) is double that of CP (10.7 ml/min) [1].
| Evidence Dimension | Terminal half-life (human) |
|---|---|
| Target Compound Data | 15.2 hours |
| Comparator Or Baseline | Cyclophosphamide: ~7.6 hours |
| Quantified Difference | 2-fold longer |
| Conditions | Human subjects, single high-dose IP (5 g/m²), 14C-labeled drug, plasma decay analysis |
Why This Matters
Longer half-life impacts dosing schedules and potential for sustained drug exposure, a critical factor in preclinical and clinical study design.
- [1] Allen LM, Creaven PJ, Nelson RL. Studies on the human pharmacokinetics of isophosphamide (NSC-109724). Cancer Treat Rep. 1976;60(4):451-458. PMID: 1277221. View Source
